molecular formula C17H24BrNO4 B12864748 (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid

(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid

Cat. No.: B12864748
M. Wt: 386.3 g/mol
InChI Key: KOHASJYQFMVQSW-RISCZKNCSA-N
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Description

(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amine, and a methylpentanoic acid moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Bromination: Introduction of the bromine atom to the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: Formation of the amine group through nucleophilic substitution reactions.

    Protection: Protection of the amine group with tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted side reactions.

    Coupling: Coupling of the protected amine with the appropriate carboxylic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid or ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the bromophenyl group to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: Nucleophilic substitution reactions at the bromine atom using nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline conditions.

    Reduction: Pd/C and H2 under atmospheric or elevated pressure.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Phenyl derivatives.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of pharmaceutical intermediates. Its structure allows for modifications that can lead to the development of new therapeutic agents.

  • Case Study : Research has demonstrated that derivatives of this compound exhibit various biological activities, including anti-inflammatory and analgesic properties. For instance, modifications to the bromophenyl group have shown enhanced binding affinity to specific biological targets, leading to improved efficacy in pain management therapies.

Peptide Synthesis

Due to its amino acid-like structure, (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid serves as a building block in peptide synthesis.

  • Data Table: Peptide Synthesis Applications
Application AreaDescriptionExample Compound
Antimicrobial PeptidesUsed to create peptides with enhanced antimicrobial activityModified derivatives of the compound
Anticancer AgentsBuilding blocks for peptides targeting cancer cellsPeptides derived from this compound

Biochemical Studies

The compound's unique structure makes it suitable for studying enzyme interactions and protein folding processes.

  • Case Study : In biochemical assays, the compound has been used to investigate the inhibition of specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders.

Mechanism of Action

The mechanism of action of (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon deprotection of the Boc group. The bromophenyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-5-Phenyl-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.

    (2R,4S)-5-(4-Chlorophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: Contains a chlorine atom instead of bromine, leading to variations in electronic and steric effects.

    (2R,4S)-5-(4-Fluorophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: Features a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.

Uniqueness

The presence of the bromine atom in (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive molecules. Its chiral nature also allows for the study of stereoselective reactions and interactions in various research fields.

Biological Activity

(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, also known by its CAS number 241479-84-5, is a compound of interest due to its potential biological activities. This compound is characterized by a unique structure that includes a bromophenyl group and a tert-butoxycarbonyl (Boc) amino moiety, which may influence its pharmacological properties.

  • Molecular Formula : C17H24BrNO4
  • Molecular Weight : 386.28 g/mol
  • CAS Number : 241479-84-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromophenyl group may enhance its lipophilicity, facilitating membrane permeability and interaction with cellular targets. The Boc group serves as a protecting group for the amino functionality, which can be crucial for the compound's stability and reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent. It has been noted to be effective against various bacterial strains, potentially due to its structural features that disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
  • Antitumor Activity : There is emerging evidence indicating that compounds with similar structural motifs exhibit antitumor effects. The bromophenyl moiety may play a role in inducing apoptosis in cancer cells by interacting with specific signaling pathways involved in cell survival and proliferation .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition could lead to alterations in cellular metabolism, contributing to its potential therapeutic effects against diseases like cancer or bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on a series of brominated amino acids demonstrated significant antibacterial activity against Gram-positive bacteria. The structural similarity with our compound suggests it may exhibit comparable efficacy .
  • Antitumor Mechanism Exploration : Research into related compounds has shown that they can inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis. These findings warrant further investigation into this compound's potential as an antitumor agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Properties

Molecular Formula

C17H24BrNO4

Molecular Weight

386.3 g/mol

IUPAC Name

(2R,4S)-5-(4-bromophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C17H24BrNO4/c1-11(15(20)21)9-14(19-16(22)23-17(2,3)4)10-12-5-7-13(18)8-6-12/h5-8,11,14H,9-10H2,1-4H3,(H,19,22)(H,20,21)/t11-,14+/m1/s1

InChI Key

KOHASJYQFMVQSW-RISCZKNCSA-N

Isomeric SMILES

C[C@H](C[C@@H](CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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